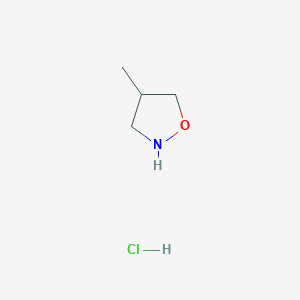

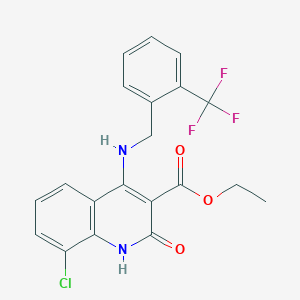

![molecular formula C12H15N3O3 B2808976 1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921464-41-7](/img/structure/B2808976.png)

1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidines are a class of organic compounds with a two-ring structure, composed of a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidines can involve several methods, including the condensation of beta-dicarbonyl compounds with amidines . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and reduction . The specific reactions can depend on the substituents present on the pyrimidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary depending on their specific structure . For example, they typically have a high melting point and are soluble in water . They can also exhibit tautomeric behavior, which means they can exist in two or more rapidly interconverting forms .Applications De Recherche Scientifique

Domino Knoevenagel Condensation–Michael Addition–Cyclization

The compound has been utilized in green synthetic methods for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This involves reactions with 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides, showcasing its role in creating complex heterocyclic compounds without the need for chromatography or recrystallization for purification (Ahadi et al., 2014).

Crystal Structure Analysis

The crystal structures of various 1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been explored, revealing the influence of substituted aryl groups on the molecular and crystal structures, thereby contributing to the understanding of molecular interactions and design of new materials (Trilleras et al., 2009).

Reactivity Towards N-nucleophiles

Studies have also delved into the reactivity of related pyrimidine compounds towards N-nucleophiles, offering insights into their potential applications in the synthesis of novel compounds with diverse biological activities (Tsupak et al., 2009).

Construction of Substituted Pyrimidines

Research has demonstrated the compound's role in the facile construction of substituted pyrimidines, highlighting its versatility in organic synthesis for creating biologically active molecules and potential pharmaceuticals (Hamama et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h5-6H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVLNURDIAVMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

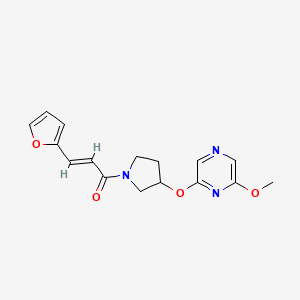

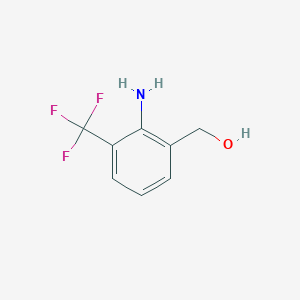

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2808893.png)

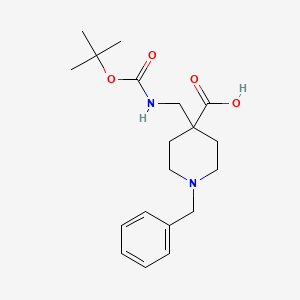

![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)

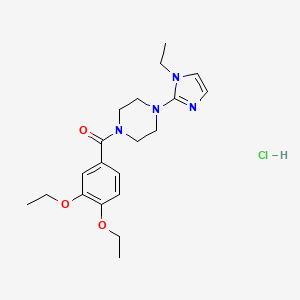

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)

![(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid](/img/structure/B2808908.png)

![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)

![(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2808913.png)